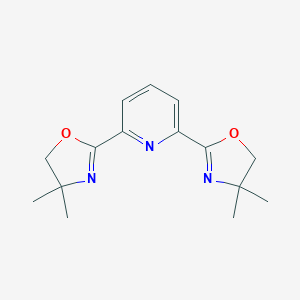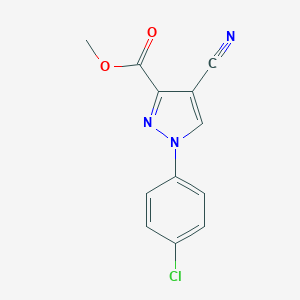![molecular formula C24H24N4O2 B283087 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile, also known as DPDIC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile disrupts the formation of the mitotic spindle, which is essential for cell division. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile can induce apoptosis in cancer cells, as mentioned earlier. In addition, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to have anti-inflammatory effects. Specifically, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to inhibit the production of nitric oxide, a molecule involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been shown to have potent anticancer activity, making it a promising candidate for further study in this field.
One limitation of using 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous environments. Additionally, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has not been extensively studied in vivo, making it difficult to assess its potential toxicity and efficacy in living organisms.
Zukünftige Richtungen
There are several future directions for research on 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile. One potential direction is the development of new organic semiconductors based on 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile. These materials could have potential applications in electronic devices such as solar cells and transistors.
Another potential direction is the further study of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile as an anticancer agent. Specifically, future studies could focus on optimizing the synthesis of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile derivatives with improved solubility and potency. Additionally, in vivo studies could be conducted to assess the toxicity and efficacy of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile in living organisms.
Conclusion:
In conclusion, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there are still many unanswered questions about 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile, it is clear that this compound has significant potential for further study and development.
Synthesemethoden
The synthesis of 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile involves the reaction of 8,9-diethoxy-3-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile with phenyldiazonium chloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of a diazonium salt intermediate, which then undergoes a coupling reaction with the pyrroloisoquinoline compound to yield 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile.
Wissenschaftliche Forschungsanwendungen
8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been studied for its potential applications in various fields. In the field of materials science, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been used as a building block for the synthesis of novel organic semiconductors. These materials have potential applications in electronic devices such as solar cells and transistors.
In the field of medicinal chemistry, 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile has been studied for its potential as an anticancer agent. Studies have shown that 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes 8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile a promising candidate for the development of new anticancer drugs.
Eigenschaften
Molekularformel |
C24H24N4O2 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
8,9-diethoxy-3-methyl-2-phenyldiazenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H24N4O2/c1-4-29-21-13-17-11-12-28-16(3)23(27-26-18-9-7-6-8-10-18)20(15-25)24(28)19(17)14-22(21)30-5-2/h6-10,13-14H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
UISQCTOTVRTOGC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C)N=NC4=CC=CC=C4)C#N)OCC |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)CCN3C2=C(C(=C3C)N=NC4=CC=CC=C4)C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)


![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![N-[1-methyl-3-(1-naphthylimino)butylidene]naphthalen-1-amine](/img/structure/B283012.png)
![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-(2-{[(2-cyanophenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B283018.png)

![N-{1,3-bis[(2-methylphenoxy)acetyl]-2-sulfido-1,3,2-diazaphospholidin-2-yl}-N,N-diethylamine](/img/structure/B283021.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)


